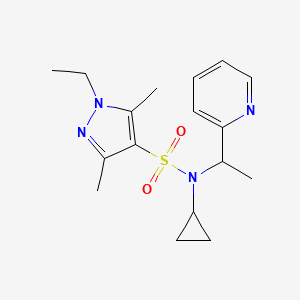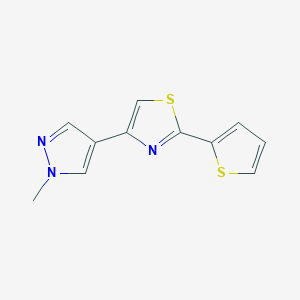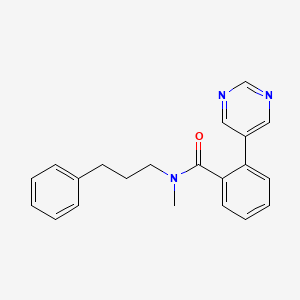
N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide, also known as CP-544326, is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), an important second messenger in many cellular signaling pathways. Inhibition of PDE4 by CP-544326 leads to increased levels of cAMP, which can have a variety of biochemical and physiological effects.
Mécanisme D'action
N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide works by inhibiting the enzyme phosphodiesterase 4 (PDE4), which is responsible for breaking down cyclic adenosine monophosphate (cAMP). Increased levels of cAMP can have a variety of biochemical and physiological effects, including decreased inflammation, improved lung function, and improved neuronal function. N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide is a selective inhibitor of PDE4, meaning that it targets only this specific enzyme and not others in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide are primarily due to its inhibition of PDE4 and subsequent increase in cAMP levels. Increased cAMP levels can lead to decreased inflammation, improved lung function, and improved neuronal function. In animal models, N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide has been shown to decrease airway hyperresponsiveness, improve lung function, and decrease neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide in lab experiments is its selectivity for PDE4. This allows researchers to specifically target this enzyme and study its effects on cAMP levels and downstream signaling pathways. However, one limitation of N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide is its relatively low potency compared to other PDE4 inhibitors. This may require higher concentrations of the compound to be used in experiments, which could lead to non-specific effects.
Orientations Futures
There are several future directions for research on N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide. One area of interest is in the development of more potent PDE4 inhibitors that can be used in lower concentrations. Another area of research is in the potential use of N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the effects of N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide on other signaling pathways and cellular processes should be further investigated to fully understand its potential therapeutic applications.
Méthodes De Synthèse
N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide can be synthesized using a multi-step process that involves the coupling of several different chemical compounds. The first step involves the reaction of 3,5-dimethylpyrazole with ethyl bromoacetate to form ethyl 3,5-dimethylpyrazole-4-acetate. This compound is then reacted with sodium hydride and 1-bromo-2-(2-pyridyl)ethane to form N-(1-pyridin-2-ylethyl)-3,5-dimethylpyrazole-4-carboxamide. Finally, this compound is reacted with cyclopropylamine and sulfonyl chloride to form the final product, N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide.
Applications De Recherche Scientifique
N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has been in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Inhibition of PDE4 by N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide can lead to decreased inflammation and improved lung function in animal models of these diseases. N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Increased levels of cAMP can lead to improved neuronal function and decreased neuroinflammation, which may be beneficial in these diseases.
Propriétés
IUPAC Name |
N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-5-20-14(4)17(12(2)19-20)24(22,23)21(15-9-10-15)13(3)16-8-6-7-11-18-16/h6-8,11,13,15H,5,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHLEBSEMNDQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N(C2CC2)C(C)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)


![N-(4-methoxyphenyl)-5-[(5-methyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7592838.png)



![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)

![N-[(2S)-1-(2-azaspiro[5.5]undec-9-en-2-yl)-3-methyl-1-oxobutan-2-yl]-2-methoxyacetamide](/img/structure/B7592894.png)

![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)